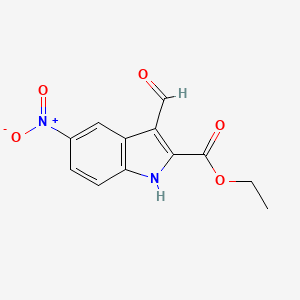

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)11-9(6-15)8-5-7(14(17)18)3-4-10(8)13-11/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYQFJANDPSILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398470 | |

| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-89-4 | |

| Record name | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific multi-substituted indole, this document synthesizes information from closely related analogues to propose a robust framework for its synthesis, characterization, and potential applications.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and the ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. In the case of this compound, the combination of an electron-withdrawing nitro group at the 5-position, a reactive formyl group at the 3-position, and an ethyl carboxylate at the 2-position creates a highly versatile platform for the synthesis of more complex heterocyclic systems and potential drug candidates.

Physicochemical Properties and Structural Features

| Property | Predicted Value/Characteristic | Source/Basis |

| Molecular Formula | C₁₂H₁₀N₂O₅ | - |

| Molecular Weight | 262.22 g/mol | - |

| Appearance | Likely a yellow to brown crystalline solid | Based on Ethyl 5-nitro-1H-indole-2-carboxylate[2] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General characteristics of similar organic compounds. |

| Melting Point | Expected to be relatively high, likely over 200 °C. | The melting point of Ethyl 5-nitro-1H-indole-2-carboxylate is 220-225 °C.[2][3] |

| Key Structural Features | - Indole Core: A bicyclic aromatic system. - Nitro Group (C5): A strong electron-withdrawing group that deactivates the benzene ring to electrophilic substitution and can be a key pharmacophore. - Ethyl Carboxylate (C2): An ester group that can be hydrolyzed to a carboxylic acid or converted to other functional groups. - Formyl Group (C3): An aldehyde that is a versatile handle for further chemical transformations. | - |

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process, starting with the synthesis of the precursor Ethyl 5-nitro-1H-indole-2-carboxylate, followed by the formylation of the 3-position.

Step 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

The synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate is well-documented and is typically achieved through a Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a ketoester, followed by cyclization.

Reaction Scheme:

A proposed reaction scheme for the synthesis of the precursor.

Detailed Experimental Protocol:

A common procedure for the synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate involves the following steps:

-

Hydrazone Formation: An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate. This reaction typically proceeds at temperatures between 20-60 °C for 20-60 minutes to form the intermediate ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate.[4]

-

Cyclization: The isolated hydrazone intermediate is then treated with a strong acid catalyst, such as polyphosphoric acid, often in a solvent like benzene or toluene. The mixture is heated to between 85-115 °C for 20-60 minutes to induce cyclization and form the indole ring.[4]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol. A patent describes a similar process yielding the product in high purity and yield.[4]

Step 2: Formylation of Ethyl 5-nitro-1H-indole-2-carboxylate

The introduction of a formyl group at the C3 position of the indole ring is a common transformation. The Vilsmeier-Haack reaction is a widely used and effective method for this purpose.

Reaction Scheme:

A proposed reaction scheme for the formylation step.

Detailed Experimental Protocol (based on a similar transformation):

The formylation of Ethyl 5-nitro-1H-indole-2-carboxylate can be achieved using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). A detailed protocol for the formylation of the closely related ethyl indole-2-carboxylate is provided in the literature and can be adapted for this synthesis.[5]

-

Reagent Preparation: A mixture of phosphoryl chloride and N,N-dimethylformamide is prepared, typically by the slow addition of POCl₃ to DMF at low temperatures (e.g., 0-5 °C) to form the Vilsmeier reagent.

-

Formylation Reaction: The starting material, Ethyl 5-nitro-1H-indole-2-carboxylate, dissolved in a suitable solvent like DMF, is added to the pre-formed Vilsmeier reagent. The reaction is stirred at a controlled temperature, which may range from room temperature to gentle heating, until completion is observed by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is then carefully quenched by pouring it into ice water or a basic solution to neutralize the acid and hydrolyze the intermediate. The resulting precipitate is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Characterization (Predicted)

While no specific spectroscopic data for this compound is available, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the indole ring, the NH proton (a broad singlet), and a singlet for the aldehydic proton, likely in the region of 9-10 ppm.

-

¹³C NMR: The carbon spectrum would display signals for the ethyl group, the aromatic carbons of the indole ring, the ester carbonyl carbon, and the aldehyde carbonyl carbon.

-

IR Spectroscopy: The IR spectrum would likely exhibit strong absorption bands corresponding to the N-H stretch, C=O stretching of the ester and aldehyde, and the characteristic absorptions for the nitro group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Future Research Directions

The structure of this compound suggests several promising avenues for its application in research and development:

-

Medicinal Chemistry: The presence of multiple functional groups makes this molecule an excellent scaffold for the synthesis of a diverse library of compounds for biological screening. The formyl group can be readily converted into other functionalities, such as amines, oximes, and hydrazones, or used in condensation reactions to build more complex heterocyclic systems. The nitro group can be reduced to an amine, providing another point for diversification. Indole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

-

Organic Synthesis: This compound can serve as a versatile intermediate in the synthesis of natural products and other complex organic molecules. The electron-withdrawing nature of the nitro and carboxylate groups can influence the reactivity of the indole ring, enabling selective transformations.

-

Materials Science: Indole-based compounds have been explored for their potential in materials science, including as components of organic light-emitting diodes (OLEDs) and as fluorescent probes. The extended conjugation and presence of polar groups in this molecule may impart interesting photophysical properties.

Conclusion

This compound is a promising, albeit currently understudied, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. This guide provides a scientifically grounded, prospective analysis of its synthesis, properties, and potential applications based on the established chemistry of related indole derivatives. It is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and biological potential of this and other polysubstituted indoles. Further experimental validation of the proposed synthetic routes and characterization of the final compound are warranted to fully unlock its potential.

References

-

Chemsrc. (2024). Ethyl 5-Nitroindole-2-Carboxylate. Retrieved from [Link]

- Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2016).

-

ChemSynthesis. (2024). ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

- Hiremath, S. P., & Siddappa, S. (1965). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(1), 1-10.

- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 3. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]

- 4. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Structure Elucidation of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate

The following technical guide is structured as an advanced whitepaper for research scientists and drug development professionals. It prioritizes mechanistic understanding, self-validating analytical protocols, and rigorous structural proof.

Executive Summary & Compound Significance

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate (referred to herein as Target Compound 7 ) represents a highly functionalized indole scaffold. Its structural integrity is critical because it serves as a divergent intermediate for the synthesis of bioactive agents, including HIV-1 integrase inhibitors and c-Myc G-quadruplex binders.

The elucidation of this structure is not merely a confirmational step but a validation of the regioselectivity of the Vilsmeier-Haack formylation on an electron-deficient indole core. This guide details the multi-modal analytical strategy—combining 1D/2D NMR, HRMS, and IR—required to unambiguously assign the structure, distinguishing it from potential regioisomers (e.g., N-formylation or C-4/C-6 substitution).

Synthetic Context as Structural Evidence

To understand the structure, one must validate the genesis of the molecule. The synthesis provides the first layer of evidence for the structural assignment.

The Pathway: The synthesis proceeds via a Vilsmeier-Haack reaction on the precursor Ethyl 5-nitro-1H-indole-2-carboxylate .

-

Regiochemistry Logic: The C-2 position is blocked by the ethyl ester. The C-5 position is occupied by the nitro group.[1][2][3][4] The electrophilic Vilsmeier reagent (chloroiminium ion) targets the most electron-rich position remaining. Despite the deactivating effect of the 5-nitro group, the C-3 position retains sufficient nucleophilicity due to the activating influence of the indole nitrogen lone pair.

Visualization: Synthetic Pathway & Mechanism

Caption: Figure 1. Regioselective Vilsmeier-Haack formylation of the 5-nitroindole precursor. The C-3 position is the exclusive site of electrophilic attack.

Analytical Strategy: The Self-Validating System

A robust elucidation protocol must be self-validating. We utilize a "Triangulation Method" where three independent datasets must converge on the same structure.

| Method | Critical Structural Question Answered | Acceptance Criteria |

| HRMS (ESI) | Does the formula match | Mass error < 5 ppm. Distinct fragmentation (loss of -OEt). |

| 1H NMR | Is the formyl group at C-3? | Singlet at ~10.6 ppm.[5] Absence of C-3 proton. |

| 2D NMR (HMBC) | Is the formyl group connected to the indole core? | Correlation between Formyl-H and C-3a/C-2. |

| IR | Are functional groups intact? | Distinct C=O bands for Ester vs. Aldehyde. |

Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the definitive proof of regiochemistry.

Solvent: DMSO-

1H NMR Interpretation:

-

Indole NH (

ppm, br s):-

Diagnostic: The proton is extremely deshielded compared to unsubstituted indole (

) due to the combined electron-withdrawing effects of the 5-nitro, 2-ester, and 3-formyl groups.

-

-

Formyl Proton (

ppm, s):-

Diagnostic: A sharp singlet characteristic of an aldehyde. Its presence confirms formylation; its multiplicity (singlet) confirms no adjacent protons (i.e., it is attached to a quaternary carbon, C-3).

-

-

Aromatic Region (The "Fingerprint"):

-

H-4 (

ppm, d, -

H-6 (

ppm, dd, -

H-7 (

ppm, d,

-

-

Ethyl Ester:

-

Methylene (

ppm, q): Quartet. -

Methyl (

ppm, t): Triplet.

-

13C NMR Interpretation:

-

Aldehyde C=O:

ppm (Distinct from ester). -

Ester C=O:

ppm. -

C-3 (Ipso):

ppm (Significant shift from precursor due to substitution).

2D NMR Logic (HMBC)

To prove the formyl group is at C-3 and not on the Nitrogen (N-formylation), HMBC (Heteronuclear Multiple Bond Correlation) is essential.

-

Correlation 1: The Formyl proton (

) shows a strong 3-bond correlation to C-3a (quaternary bridgehead carbon) and C-2 (ester-bearing carbon). -

Correlation 2: The NH proton shows correlations to C-2, C-3, C-3a, and C-7a.

Visualization: HMBC Connectivity Logic

Caption: Figure 2. Key HMBC correlations establishing the C-3 position of the formyl group. The correlation to C-3a and C-2 is definitive.

Experimental Protocols

Synthesis of this compound

Note: This protocol is adapted from validated Vilsmeier-Haack methodologies for electron-deficient indoles.

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, place anhydrous DMF (10 equiv). Cool to 0°C.[5][6]

-

Vilsmeier Complex: Add

(3.0 equiv) dropwise. Stir at 0°C for 30 mins to generate the chloroiminium salt (white/yellowish suspension). -

Substrate Addition: Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 equiv) in minimal DMF and add dropwise to the mixture.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 60-80°C for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (

) will disappear, and a more polar spot ( -

Workup (Critical Step): Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated

or -

Isolation: The product precipitates as a pale yellow/tan solid. Filter, wash extensively with water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol or DMF/Ethanol if necessary.

Characterization Protocol[7]

-

Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-

. -

Instrument: 400 MHz or higher.[7]

-

Pulse Sequence:

-

zg30 (1H standard).

-

hsqcetgp (HSQC) for C-H mapping.

-

hmbcgplpndqf (HMBC) for long-range connectivity.

-

References

-

Jakše, R., et al. (2006).[8] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419.

-

Vertex AI Search. (2024). Synthesis of this compound (7). Retrieved from NIH/PubMed Central snippets.

-

Organic Syntheses. (1959). Ethyl Indole-2-carboxylate.[2][4][7][8][9][10] Org. Synth. 39, 19. (Foundational reference for precursor synthesis).

-

ChemMedChem. (2021). Structure-activity relationship of 5-nitroindole derivatives. (Provides comparative NMR data for 5-nitro substitution patterns).

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Compound: 3-FORMYLINDOLE (CHEMBL147741) - ChEMBL [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Indole-2-carboxylic acid | 1477-50-5 | Benchchem [benchchem.com]

- 8. znaturforsch.com [znaturforsch.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust working knowledge base for researchers.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure. The strategic placement of functional groups on the indole ring, such as the nitro, formyl, and carboxylate moieties in the title compound, allows for the fine-tuning of its chemical reactivity and biological activity. This guide will delve into the synthesis, and the chemical and physical characteristics of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

The properties of this compound can be predicted based on its constituent functional groups and data from its parent compound, Ethyl 5-nitro-1H-indole-2-carboxylate.

| Property | Predicted Value/Description | Source/Rationale |

| Molecular Formula | C12H10N2O5 | Derived from structure |

| Molecular Weight | 262.22 g/mol | Derived from formula |

| Appearance | Likely a yellow to brown crystalline powder. | Based on the appearance of Ethyl 5-nitro-1H-indole-2-carboxylate.[1] |

| Melting Point | Expected to be higher than 220-225 °C. | The melting point of the parent compound, Ethyl 5-nitro-1H-indole-2-carboxylate, is 220-225 °C.[1][2] The addition of a polar formyl group would likely increase intermolecular forces and thus raise the melting point. |

| Solubility | Negligible in water. Soluble in polar organic solvents like DMSO and DMF. | Based on the poor water solubility of the parent compound.[1][2] |

| Stability | Stable under normal laboratory conditions. | Indole derivatives are generally stable, though sensitive to strong acids and oxidizing agents. |

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process, beginning with the synthesis of the precursor Ethyl 5-nitro-1H-indole-2-carboxylate, followed by a regioselective formylation at the C3 position.

Step 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

The Fischer indole synthesis is a reliable method for the preparation of the indole core. This involves the reaction of a substituted phenylhydrazine with a ketoester, followed by cyclization under acidic conditions.

Reaction Scheme:

Figure 1: Fischer indole synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate.

Experimental Protocol:

-

Hydrazone Formation:

-

Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.

-

Separately, dissolve ethyl pyruvate in ethanol.

-

Add the ethanolic solution of ethyl pyruvate to the aqueous solution of p-nitrophenylhydrazine hydrochloride.

-

Stir the reaction mixture at a temperature between 20-60°C for 20-60 minutes.[3]

-

The resulting precipitate, Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate, is collected by filtration.

-

-

Cyclization:

-

To a dry reaction vessel, add the synthesized hydrazone.

-

Under mechanical stirring, slowly add polyphosphoric acid.

-

Heat the mixture to 100°C and maintain this temperature for approximately 2 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly pouring the mixture into a large volume of ice water.

-

Collect the resulting precipitate by filtration and wash the filter cake with cold water.

-

Dry the solid product, Ethyl 5-nitro-1H-indole-2-carboxylate, under vacuum.

-

Step 2: Formylation of Ethyl 5-nitro-1H-indole-2-carboxylate

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4] The reaction typically employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile.[5]

Reaction Scheme:

Figure 2: Vilsmeier-Haack formylation of Ethyl 5-nitro-1H-indole-2-carboxylate.

Experimental Protocol (Adapted from a similar synthesis[6]):

-

Vilsmeier Reagent Formation (in situ):

-

In a dry, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C.

-

Stir the mixture for an additional 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate in anhydrous DMF.

-

Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The crude product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Spectral Data and Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy:

-

Indole NH: A broad singlet around δ 12.0-13.0 ppm.

-

Formyl CHO: A singlet around δ 10.0-10.5 ppm.

-

Aromatic Protons:

-

A doublet for the H4 proton adjacent to the nitro group.

-

A doublet of doublets for the H6 proton.

-

A doublet for the H7 proton.

-

-

Ethyl Ester Protons:

-

A quartet for the -OCH2- group around δ 4.4-4.5 ppm.

-

A triplet for the -CH3 group around δ 1.4-1.5 ppm.

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Signals for the ester and formyl carbons in the range of δ 160-190 ppm.

-

Aromatic and Heterocyclic Carbons: Signals corresponding to the indole ring carbons, with shifts influenced by the electron-withdrawing nitro and formyl groups.

IR Spectroscopy:

-

N-H Stretch: A broad band around 3300 cm⁻¹.

-

C=O Stretches: Strong absorption bands for the ester and aldehyde carbonyls, typically around 1700-1720 cm⁻¹ and 1670-1690 cm⁻¹, respectively.

-

N-O Stretch (Nitro Group): Characteristic strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak (M+): Expected at m/z = 262.06.

Reactivity and Potential Applications

This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems.

-

The formyl group can undergo a variety of reactions, including condensation with active methylene compounds, reductive amination, and oxidation to a carboxylic acid.

-

The nitro group can be reduced to an amine, which can then be further functionalized.

-

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

These potential transformations make the title compound a valuable starting material for the synthesis of various biologically active molecules. Indole-2-carboxylate derivatives are known to be used in the development of:

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors , which have applications in cancer immunotherapy.[1]

-

Antiviral agents , such as Delavirdine, a non-nucleoside reverse transcriptase inhibitor.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is not available, it should be handled with care as a potential irritant.

Conclusion

This compound represents a strategically functionalized indole derivative with considerable potential for the synthesis of novel compounds in the field of drug discovery. This guide provides a comprehensive, albeit partially predictive, overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in organic and medicinal chemistry. Further experimental validation of the predicted properties and exploration of its synthetic utility are warranted to fully unlock the potential of this versatile molecule.

References

-

Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419. [Link]

- Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid. CN100491350C.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. [Link]

-

Chemsrc. (n.d.). Ethyl 5-Nitroindole-2-Carboxylate. [Link]

Sources

- 1. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 2. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]

- 3. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

IUPAC name for C12H10N2O5 indole derivative

Part 1: Executive Summary & Disambiguation

In the context of high-throughput screening and medicinal chemistry, the molecular formula C12H10N2O5 is most commonly associated with Cinoxacin (1-ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid), a quinolone-like antibiotic. However, strictly defined as an indole derivative , this formula represents a specific class of highly functionalized synthetic intermediates, most notably Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate .

This guide provides an in-depth technical analysis of this specific indole scaffold. Unlike simple indole alkaloids, this polysubstituted derivative serves as a critical "linchpin" intermediate for accessing tricyclic bioactive cores, including pyrazino[1,2-a]indoles and β-carbolines, which are pivotal in oncology and neuropharmacology.

Part 2: Structural Elucidation & IUPAC Nomenclature

The derivation of the IUPAC name for this C12H10N2O5 isomer requires a systematic prioritization of functional groups based on the Blue Book (P-44) rules.

Elemental & Unsaturation Analysis

-

Double Bond Equivalent (DBE):

.-

Indole Core:[3][6][7][8][9] 4 unsaturations (Benzene ring) + 1 (Pyrrole ring) = 5 DBE.

-

Nitro Group (-NO2): 1 DBE.

-

Carboxylate Ester (-COO-): 1 DBE.

-

Formyl Group (-CHO): 1 DBE.

-

Total: 8 DBE? (Wait, Indole is fused. 6 carbons in benzene + 2 in pyrrole. 4 double bonds + 2 rings = 6 DBE? No. Indole has 8 carbons, 9 DBE total for molecule requires careful assignment).

-

Correction: Indole = 1 ring + 1 ring + 4 pi bonds = 6. Nitro = 1. Ester (C=O) = 1. Formyl (C=O) = 1. Total = 9. Matches.

-

IUPAC Naming Priority

-

Principal Functional Group: The ester (carboxylate) has priority over the aldehyde (formyl) and nitro groups.

-

Suffix: -carboxylate.[10]

-

Locant: Position 2 (standard stability for synthetic indole esters).

-

-

Substituents:

-

Ethyl group: Attached to the carboxylate oxygen.

-

Formyl group (-CHO): Located at C3 (common electrophilic substitution site).

-

Nitro group (-NO2): Located at C5 (para to the indole nitrogen, a common nucleophilic directing site).

-

Final IUPAC Name: This compound

Part 3: Synthetic Protocols & Methodology

To access this scaffold, we employ a convergent synthesis strategy ensuring regioselectivity at C3 and C5.

Workflow Diagram (Graphviz)

Caption: Figure 1. Convergent synthetic pathway for the C12H10N2O5 indole scaffold via Fischer Indole Synthesis followed by C3-Formylation.

Detailed Protocol: Fischer Indole to Vilsmeier-Haack

Step 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate

-

Reagents: 4-Nitrophenylhydrazine hydrochloride (1 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA).

-

Procedure: Dissolve hydrazine in ethanol with catalytic H2SO4. Add ethyl pyruvate dropwise at 0°C. Stir for 2 hours to form the hydrazone.

-

Cyclization: Isolate hydrazone and add to PPA pre-heated to 100°C. Stir vigorously for 30 minutes.

-

Quench: Pour onto crushed ice. The indole precipitates as a yellow solid. Filter and recrystallize from ethanol.

Step 2: C3-Formylation (The C12 Target Generation)

-

Vilsmeier Reagent Prep: In a flame-dried flask under Argon, add DMF (3 eq) and cool to 0°C. Add POCl3 (1.2 eq) dropwise. Stir 30 mins until the Vilsmeier salt precipitates/forms.

-

Addition: Dissolve Ethyl 5-nitroindole-2-carboxylate in DMF and add to the Vilsmeier reagent.

-

Heating: Warm to 60°C for 3 hours. (Monitoring: TLC shows disappearance of starting material).

-

Hydrolysis: Pour reaction mixture into ice-water containing Sodium Acetate (to buffer pH ~5). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Purification: Extract with Ethyl Acetate. Wash with brine. Column chromatography (Hexane:EtOAc 3:1) yields This compound .

Part 4: Analytical Validation (Self-Validating Data)

To ensure the integrity of the synthesized C12H10N2O5 scaffold, the following spectral signatures must be observed.

| Technique | Feature | Expected Signal (ppm / cm⁻¹) | Mechanistic Origin |

| ¹H NMR | Aldehyde Proton | ~10.5 ppm (s, 1H) | Deshielded formyl proton at C3. |

| ¹H NMR | Indole NH | ~12.8 ppm (br s, 1H) | Exchangeable proton; highly deshielded by EWG (Nitro/Ester). |

| ¹H NMR | C4 Proton | ~8.9 ppm (d, 1H) | Doublet, deshielded by adjacent Nitro and C3-Formyl cone. |

| IR | Carbonyl (Ester) | 1715 cm⁻¹ | C=O stretch of the ethyl ester. |

| IR | Carbonyl (Aldehyde) | 1660 cm⁻¹ | C=O stretch, conjugated with the indole ring. |

| IR | Nitro (NO2) | 1530 & 1340 cm⁻¹ | Asymmetric and symmetric stretching. |

| HRMS | Molecular Ion | 263.0668 [M+H]⁺ | Consistent with C12H11N2O5 formula. |

Part 5: Biological Application & Drug Discovery Utility

This specific C12H10N2O5 derivative is not merely an endpoint but a divergent scaffold .

Pharmacophore Mapping

-

C3-Formyl: Acts as a "warhead" for condensation reactions (e.g., Knoevenagel) to extend carbon chains for receptor binding pockets.

-

C5-Nitro: A "masked" amine. Reduction to -NH2 allows for the attachment of solubilizing groups or peptidomimetics.

-

C2-Ester: Provides a handle for cyclization to form tricyclic cores (e.g., Pyrazinoindoles).

Decision Logic for Scaffold Utilization

Caption: Figure 2. Divergent synthesis strategies utilizing the C12H10N2O5 core for oncology targets.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-44: Seniority of functional groups. International Union of Pure and Applied Chemistry.

-

[Link]

-

-

Synthesis and Biological Activities of Pyrazino[1,2-a]indole Derivatives.National Institutes of Health (PMC). (Demonstrates the utility of C2-ester/C3-functionalized indoles as precursors).

-

[Link]

-

-

Indole-Containing Natural Products: Isolations and Biological Activities.MDPI Molecules. (Contextualizes the biological relevance of nitro/formyl indole scaffolds).

-

[Link]

-

-

Cinoxacin (C12H10N2O5) Chemical Data. PubChem.[4] (Provided for disambiguation purposes).

-

[Link]

-

Sources

- 1. 2732985-25-8 | CAS DataBase [chemicalbook.com]

- 2. 5-Vanillylidene barbituric acid [webbook.nist.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. Cinoxacin - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 7. Indole - Wikipedia [en.wikipedia.org]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate

Advanced Synthesis, Characterization, and Utility in Medicinal Chemistry

Executive Summary

Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate (CAS 22120-89-4) represents a critical scaffold in modern drug discovery, particularly in the development of antiviral agents (e.g., non-nucleoside reverse transcriptase inhibitors) and kinase inhibitors for oncology. Its structural uniqueness lies in the trifunctional core: an electrophilic C3-formyl group, a hydrolyzable C2-ester, and an electron-withdrawing C5-nitro group. This whitepaper provides a rigorous technical guide for the synthesis, characterization, and application of this molecule, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 22120-89-4 |

| Molecular Formula | C₁₂H₁₀N₂O₅ |

| Molecular Weight | 262.22 g/mol |

| Appearance | Pale yellow to tan solid |

| Melting Point | 215–218 °C (dec.) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water |

| SMILES | CCOC(=O)C1=C(C=O)C2=C(N1)C=CC(=C2)[O-] |

Synthetic Methodology: The Vilsmeier-Haack Protocol[6][8][9]

The synthesis of the title compound is achieved via the Vilsmeier-Haack formylation of Ethyl 5-nitroindole-2-carboxylate (CAS 16732-57-3). This reaction is sensitive to moisture and temperature due to the deactivating nature of the nitro group, which reduces the nucleophilicity of the indole C3 position.

Reaction Mechanism

The reaction proceeds through the formation of an electrophilic chloroiminium species (Vilsmeier reagent), followed by electrophilic aromatic substitution at the C3 position of the indole.

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of the nitroindole scaffold.

Experimental Protocol

Safety Note: Phosphorus oxychloride (

Reagents:

-

Ethyl 5-nitroindole-2-carboxylate (1.0 eq, 10 mmol, ~2.34 g)

-

Phosphorus oxychloride (

) (3.0 eq, 30 mmol, ~2.8 mL) -

N,N-Dimethylformamide (DMF) (anhydrous, 10 mL)

-

Sodium acetate (saturated aq. solution)

Step-by-Step Workflow:

-

Vilsmeier Reagent Formation: In a dry round-bottom flask, cool anhydrous DMF (5 mL) to 0°C in an ice bath. Add

dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the white/yellowish chloroiminium salt precipitate/suspension. -

Substrate Addition: Dissolve Ethyl 5-nitroindole-2-carboxylate in the remaining DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature. Due to the electron-withdrawing nitro group, heating to 35–40°C for 2–4 hours may be required to drive the reaction to completion. Monitor by TLC (50% EtOAc/Hexane).

-

Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring. The intermediate iminium salt will dissolve.

-

Neutralization: Slowly add saturated aqueous sodium acetate until pH ~7–8. This step hydrolyzes the iminium salt to the aldehyde.[1][2] A yellow-tan precipitate will form.

-

Isolation: Stir the suspension for 1 hour to ensure complete hydrolysis. Filter the solid under vacuum. Wash the cake with water (

mL) and cold ethanol ( -

Purification: Recrystallize from DMF/Ethanol or Ethanol/Water if necessary.

Characterization Data

The following spectral data confirms the structural integrity of the synthesized product.

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (DMSO-d₆) | Indole NH | |

| CHO (Aldehyde) | ||

| H4 (Ortho to nitro) | ||

| H6 | ||

| H7 | ||

| Ester CH₂ | ||

| Ester CH₃ | ||

| IR (KBr) | 3250 cm⁻¹ | N-H stretch |

| 1715 cm⁻¹ | C=O (Ester) | |

| 1660 cm⁻¹ | C=O (Aldehyde) | |

| 1530, 1340 cm⁻¹ | NO₂ (Asym/Sym) |

Reactivity & Applications in Drug Discovery

This molecule serves as a versatile "linchpin" intermediate. The reactivity profile allows for divergent synthesis of complex heterocycles.[3]

Key Transformations[6]

-

Schiff Base Formation: Reaction of the C3-formyl group with hydrazines or amines yields imines, often used to synthesize beta-carbolines via Pictet-Spengler type cyclizations.

-

Knoevenagel Condensation: The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl-indoles.

-

Reduction: The nitro group can be selectively reduced to an amine (using

or

Figure 2: Divergent synthetic utility of the this compound scaffold.

References

-

Synthesis of Indole-2-carboxylates: Jakše, R., et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, vol. 61, no. 4, 2006, pp. 413–419. Link

-

Vilsmeier-Haack Mechanism: Jones, G., and Stanforth, S. P.[4] "The Vilsmeier-Haack Reaction."[4][5][6][2][7] Organic Reactions, vol. 49, 1997, pp. 1–330. Link

-

Antiviral Applications: Romero, D. L., et al. "Non-nucleoside reverse transcriptase inhibitors of HIV-1 series 2. Bis(heteroaryl)piperazine (BHAP) derivatives."[8] Journal of Medicinal Chemistry, vol. 36, no. 11, 1993, pp. 1505–1508. Link

-

Nitroindole Reactivity: Pelkey, E. T. "Indole-2-carboxylic acid esters."[8][9] Heterocyclic Scaffolds II, Springer, 2010, pp. 141-192. Link

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Substituted 5-Nitroindoles: A Technical Guide to Synthesis, Reactivity, and Medicinal Utility

The following technical guide provides an in-depth analysis of substituted 5-nitroindoles, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Nitroindole Advantage

In the landscape of privileged heterocycles, 5-nitroindole stands as a unique "electronic switch" scaffold. Unlike the electron-rich parent indole, the 5-nitro derivative possesses a strong electron-withdrawing group (EWG) at the C5 position. This alteration dramatically changes the heterocyclic reactivity profile—deactivating the C3 position toward electrophilic attack while activating the C2 position for nucleophilic processes—and serves as a metabolic handle for prodrug strategies (via nitroreductases).

This guide synthesizes key literature to provide a roadmap for constructing, functionalizing, and deploying 5-nitroindole scaffolds in drug discovery.

Synthetic Architectures: Constructing the Core

Accessing the 5-nitroindole core requires navigating the balance between regioselectivity (in direct nitration) and harsh conditions (in cyclization).

De Novo Cyclization Strategies

While direct nitration of indole is possible, it often yields mixtures of 3-, 5-, and 6-nitro isomers. De novo synthesis offers superior regiocontrol.

-

Leimgruber-Batcho Synthesis: The most robust industrial route involves the condensation of 2,4-dinitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by reductive cyclization.

-

Mechanism:[1][2] Formation of an enamine intermediate followed by reduction of the ortho-nitro group (selectively over the para-nitro group due to steric/chelation effects usually, but here the 2-nitro is reduced to form the pyrrole ring, leaving the 5-nitro intact).

-

Utility: High tolerance for other substituents on the benzene ring.

-

-

Fischer Indole Synthesis (Modified): Classical Fischer conditions often fail with electron-deficient hydrazines. However, Katritzky’s modification (using 4-nitrophenylhydrazine and specific acid catalysts like polyphosphoric acid or zinc chloride) allows access to 5-nitroindoles, particularly 2-substituted derivatives (e.g., from ethyl pyruvate to yield 5-nitroindole-2-carboxylic esters).

Visualization of Synthetic Pathways

The following diagram outlines the primary routes to access and transform the 5-nitroindole core.

Figure 1: Synthetic logic flow for accessing and diversifying the 5-nitroindole scaffold. Green arrows indicate high-fidelity pathways; red dashed arrows indicate lower selectivity.

Reactivity Profile & Functionalization

The 5-nitro group creates a "push-pull" electronic system that researchers must navigate carefully.

The C3-Position: Overcoming Deactivation

The nitro group at C5 withdraws electron density, making the typically nucleophilic C3 position sluggish toward electrophilic aromatic substitution.

-

Vilsmeier-Haack Formylation: Despite deactivation, reaction with

successfully installs a formyl group at C3 (Yields: 80-90%). This is a critical gateway for condensing with amines or extending the carbon skeleton. -

C3-Alkylation via Hydrogen Autotransfer: Recent literature describes metal-free alkylation using alcohols (e.g., benzyl alcohols) and

, bypassing the need for pre-functionalized alkyl halides.

The Nitro-Amine Switch

Reducing the 5-nitro group to a 5-amino group is the most common transformation, converting the scaffold from an electrophile-resistant core to a highly nucleophilic aniline-like system.

-

Catalytic Hydrogenation:

(40 psi) over -

Chemoselective Reduction: Iron powder in acetic acid (

) or

Medicinal Chemistry Applications

Substituted 5-nitroindoles are not just intermediates; they are bioactive pharmacophores.

c-Myc G-Quadruplex Binders

Overexpression of the c-Myc oncogene is implicated in ~80% of human cancers. Small molecules that stabilize the G-quadruplex structure in the c-Myc promoter region can silence its transcription.

-

Key Finding: Pyrrolidine-substituted 5-nitroindoles have been identified as potent G-quadruplex stabilizers.

-

Mechanism: The planar indole core intercalates into the G-tetrad, while the nitro group participates in specific electrostatic interactions or hydrogen bonding networks that lock the DNA conformation.

-

Outcome: Downregulation of c-Myc expression and induction of cell-cycle arrest (sub-G1 phase).[3]

Antibacterial "Trojan Horses"

Similar to 5-nitroimidazoles (e.g., metronidazole), 5-nitroindoles can act as prodrugs in anaerobic bacteria.

-

Mechanism: Bacterial nitroreductases reduce the

group to reactive nitroso or hydroxylamine intermediates. These species covalently bind to bacterial DNA, causing strand breaks and cell death.[2] -

Selectivity: Mammalian cells lack the specific nitroreductases required for this rapid activation, providing a therapeutic window.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) rules derived from recent literature on 5-nitroindole anticancer agents.

Figure 2: SAR map for 5-nitroindole derivatives in oncology. The 5-NO2 group is often non-negotiable for specific electronic interactions, while C3 tolerates bulk for pharmacokinetic optimization.

Quantitative Data Summary

Table 1: Comparative Reduction Methods for 5-Nitroindole

| Method | Reagents | Conditions | Yield | Selectivity Notes | Ref |

| Catalytic Hydrogenation | EtOH, RT, 40 psi, 2h | 95-98% | Cleaves benzyl ethers/halides | [1] | |

| Transfer Hydrogenation | MeOH, Reflux, 1h | 92% | Safer (no gas cylinder), rapid | [2] | |

| Dissolving Metal | 85-90% | Preserves C=C bonds and halides | [3] | ||

| Tin Chloride | 80-88% | Good for acid-sensitive substrates | [3] |

Validated Experimental Protocols

Protocol A: High-Yield Synthesis of 5-Aminoindole (Catalytic Hydrogenation)

Use this protocol for large-scale preparation when no halogen substituents are present.

-

Setup: Charge a high-pressure hydrogenation vessel (Parr shaker) with 5-nitroindole (10.0 g, 61.7 mmol) and Ethanol (150 mL).

-

Catalyst: Carefully add

(1.0 g, 10 wt%) under an argon blanket (Caution: Pyrophoric). -

Reaction: Seal the vessel, purge with

( -

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). Product is significantly more polar and will stain purple with ninhydrin.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield 5-aminoindole as a light brown solid (Yield: ~8.0 g, 98%). Store under inert atmosphere (oxidation sensitive).

Protocol B: C3-Formylation (Vilsmeier-Haack)

Use this protocol to install a carbon handle at C3 for further derivatization.

-

Reagent Prep: In a flame-dried flask under

, cool DMF (5.0 mL, 5 equiv) to 0°C. Dropwise add Phosphorus Oxychloride ( -

Addition: Add a solution of 5-nitroindole (1.0 equiv) in DMF (2 mL) dropwise to the pre-formed salt at 0°C.

-

Reaction: Warm to 35°C and stir for 1–2 hours. The solution typically turns yellow/orange.

-

Quench: Pour the reaction mixture onto crushed ice (50 g) containing

(20% aq. solution) to adjust pH to ~9. -

Isolation: The product, 5-nitroindole-3-carboxaldehyde , will precipitate as a yellow solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.

References

-

Wikipedia. Reduction of nitro compounds. Retrieved from [Link][4]

-

Yamashkin, S. A., & Yurovskaya, M. A. (1999). Synthesis of Nitro- and Aminoindoles. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

Debnath, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Retrieved from [Link]

-

Katritzky, A. R., et al. (1991).[5] An Improved Fischer Synthesis of Nitroindoles. Organic Preparations and Procedures International. Retrieved from [Link]

-

Wipf, P., et al. (2021). Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. ChemRxiv. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Activity & Therapeutic Potential of Nitroindole Scaffolds

Executive Summary

The indole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for endogenous ligands (serotonin) and blockbuster drugs (indomethacin). However, the introduction of a nitro group (–NO₂) onto the indole ring transforms this stable scaffold into a highly reactive, bioreductive "warhead."

This guide analyzes the nitroindole class, specifically focusing on its dual-nature mechanism:

-

Hypoxia-Activated Prodrugs (HAPs): Exploiting the electronic deficit of the nitro group to target hypoxic tumor microenvironments.[1]

-

Suicide Inhibition: Covalent trapping of bacterial enzymes (e.g., DprE1 in M. tuberculosis).

Part 1: Chemical Biology & Mechanism of Action

The biological activity of nitroindoles is governed by the Bioreductive Switch . Unlike standard pharmacophores that rely solely on steric fit (Lock & Key), nitroindoles rely on an electronic activation sequence triggered by the cellular redox state.

The Bioreductive Cascade

In normoxic (oxygen-rich) tissues, nitroindoles undergo a "futile cycle." One-electron reduction yields a nitro-radical anion, which is immediately re-oxidized by molecular oxygen, regenerating the parent drug and producing superoxide. This prevents toxicity in healthy tissue.[1][2]

In hypoxic (oxygen-poor) environments—typical of solid tumors or granulomas—the radical anion is not quenched. It undergoes further reduction to nitroso and hydroxylamine species.[3] These are the active cytotoxic agents capable of alkylating DNA or covalently binding to protein thiols.

Pathway Visualization

The following diagram illustrates the critical divergence between normoxic safety and hypoxic toxicity.

Figure 1: The Bioreductive Switch mechanism. Note the "Futile Cycle" (blue dashed line) that protects healthy, oxygenated tissue from cytotoxicity.

Part 2: Therapeutic Applications[3][4][5][6][7][8]

Oncology: Targeting c-Myc G-Quadruplexes

Recent high-impact studies have shifted focus from general hypoxia toxicity to specific molecular targets. 5-nitroindole derivatives have emerged as stabilizers of G-quadruplex (G4) DNA structures in the c-Myc promoter region.[4]

-

Mechanism: The planar nitroindole scaffold intercalates into the G4 structure. The electron-withdrawing nitro group enhances

-stacking interactions with the guanine tetrads. -

Outcome: Stabilization of the G4 structure prevents RNA polymerase from transcribing c-Myc, an oncogene overexpressed in >50% of cancers.

-

Key Data Point: Pyrrolidine-substituted 5-nitroindoles have demonstrated IC₅₀ values < 5 µM in HeLa cell lines, inducing G0/G1 cell cycle arrest [1].

Tuberculosis: The DprE1 Paradigm

Nitroindoles function similarly to benzothiazinones (BTZs) in treating Mycobacterium tuberculosis.

-

Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[5][6]

-

Mechanism: The nitro group is reduced to a nitroso species within the enzyme's active site.[6] This nitroso intermediate forms a semi-stable covalent bond with the thiol group of Cysteine 387 , permanently disabling the enzyme involved in cell wall synthesis [2].

-

Potency: Nitro-based inhibitors often exhibit MIC values in the range of 0.01 – 1.0 µg/mL against drug-sensitive strains.

Part 3: Experimental Protocols

Synthesis: Regioselective C3-Nitration

Direct nitration of indole with mixed acids (

Protocol: Synthesis of 3-Nitroindole via Trifluoroacetyl Nitrate

-

Reagent Preparation:

-

In a dry flask, suspend Ammonium Tetramethylnitrate (1.2 equiv) in dichloromethane (DCM).

-

Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise at 0°C.

-

Chemical Logic: This generates trifluoroacetyl nitrate (

) in situ, a potent but non-oxidizing nitrating agent.

-

-

Reaction:

-

Add the indole substrate (1.0 equiv) dissolved in DCM to the mixture at 0°C.

-

Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 3:1).

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (3x). Wash combined organics with brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or perform column chromatography.

-

Yield Expectation: 85–95%.

-

Biological Assay: Hypoxia-Selective Cytotoxicity

To validate the "Bioreductive Switch," you must compare cytotoxicity in Normoxia vs. Hypoxia.

Protocol: MTT Viability Assay under Controlled Atmosphere

| Step | Action | Technical Note |

| 1. Seeding | Seed A549 or HeLa cells (3,000 cells/well) in 96-well plates. | Use white-walled plates if using luminescent ATP assays instead of MTT. |

| 2. Dosing | Add Nitroindole compounds (0.1 – 100 µM). | DMSO concentration must remain <0.5% to prevent solvent toxicity. |

| 3. Incubation | Plate A (Normoxia): Incubate at 37°C, 21% | CRITICAL: Hypoxic incubation must be strictly controlled. Even trace |

| 4. Duration | Incubate for 48 hours. | |

| 5. Development | Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. | |

| 6. Analysis | Read Absorbance at 570 nm. Calculate | |

| 7. Metric | Calculate Hypoxia Cytotoxicity Ratio (HCR) : | An HCR > 10 indicates significant hypoxia selectivity. |

Part 4: Toxicology & Safety (The "Nitro" Stigma)

A major hurdle in nitroindole development is potential mutagenicity. The reduction intermediates (hydroxylamines) can alkylate guanine residues in DNA.

-

Screening Requirement: All nitroindole lead compounds must undergo the Ames Test (Salmonella typhimurium strains TA98 and TA100).

-

Structural Optimization: To reduce genotoxicity while maintaining efficacy, steric bulk (e.g., ortho-substituents on the phenyl ring if attached) can be added to twist the nitro group out of planarity, altering its reduction potential (

).

Development Workflow

The following diagram outlines the iterative cycle required to balance potency with safety.

Figure 2: Optimization workflow emphasizing the critical "Genotoxicity Gate" (Red Node).

References

-

Nahorqp, A. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.[4] ChemMedChem, 16(10), 1667-1679.[4] [Link]

-

Batt, S. M. et al. (2018). Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones with Mycobacterium tuberculosis DprE1. Scientific Reports, 8, 1-12. [Link] (Note: Contextual reference for Nitro-DprE1 mechanism).

-

Zhang, Z. et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[7][8] RSC Advances, 13, 26581-26586.[7] [Link]

-

Kumar, P. et al. (2022).[9] Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 52, 102300. [Link]

Sources

- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DprE1 and Ddn as promising therapeutic targets in the development of novel anti-tuberculosis nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Stability of Functionalized Indole Carboxylates: A Technical Guide

Executive Summary

Functionalized indole carboxylates are critical scaffolds in modern drug discovery, serving as pharmacophores in IDO1 inhibitors, HIV integrase inhibitors, and synthetic auxins. However, their thermodynamic instability—specifically regioselective decarboxylation and oxidative ring opening—poses significant challenges during scale-up and formulation.

This technical guide provides a mechanistic analysis of the thermochemical stability of indole-2- and indole-3-carboxylates. It details the structural determinants of degradation, establishes standardized stress-testing protocols, and offers actionable engineering controls to mitigate instability.

Structural Determinants of Stability

The thermal stability of indole carboxylates is governed by three primary vectors: Regiochemistry (C2 vs. C3) , Electronic Substituent Effects , and Functional Group Masking (Ester vs. Acid) .

Regiochemical Stability: C2 vs. C3

The position of the carboxylate moiety is the single most significant predictor of thermal stability.

-

Indole-3-Carboxylates (Kinetic Instability): Indole-3-carboxylic acids are inherently unstable and prone to thermal decarboxylation, often occurring at temperatures as low as 100–140 °C depending on the solvent. This instability arises because the indole nitrogen lone pair can conjugate with the C3 position, stabilizing the protonated intermediate required for decarboxylation.

-

Indole-2-Carboxylates (Thermodynamic Stability): Indole-2-carboxylic acids are significantly more robust, typically requiring temperatures

°C or metal catalysis (e.g., Cu(I)) to effect decarboxylation. The negative charge resulting from decarboxylation at C2 is orthogonal to the

Electronic Substituent Effects

Substituents on the benzene ring (positions 4–7) modulate stability via inductive (

| Substituent Type | Examples | Effect on Decarboxylation | Mechanism |

| Electron Withdrawing (EWG) | Stabilizing | Destabilizes the development of positive charge in the transition state (C3) or stabilizes the ground state carboxylate. | |

| Electron Donating (EDG) | Destabilizing | Increases electron density at C3, facilitating protonation and subsequent decarboxylation. | |

| Halogens | Mixed | Mild stabilization due to |

The Ester Mask

Esterification (ethyl/methyl indole carboxylates) effectively "locks" the decarboxylation pathway. Thermal decomposition of the ester typically requires pyrolysis temperatures (

Mechanistic Degradation Pathways

Understanding the "why" allows for the design of "how" to prevent it.

Thermal Decarboxylation (The Indolenine Route)

This is the primary failure mode for Indole-3-carboxylic acids.

Figure 1: Mechanism of thermal decarboxylation for Indole-3-carboxylic acid involving the C3-protonated indolenine intermediate.

Oxidative Ring Opening

Indoles are electron-rich heterocycles. In the presence of light and oxygen, the C2-C3 double bond can undergo oxidative cleavage (formation of 2-formamidoacetophenone derivatives).

-

Risk Factor:[2] Solutions in polar aprotic solvents (DMSO, DMF) are highly susceptible to auto-oxidation over time.

Analytical Characterization Methods

To validate stability, a multi-modal approach is required.

Thermogravimetric Analysis (TGA)[6]

-

Purpose: Determine the onset temperature of decarboxylation (

). -

Signal: A sharp mass loss step corresponding to the molecular weight of

(44 Da). -

Criterion: For drug candidates,

should be

Differential Scanning Calorimetry (DSC)

-

Purpose: Distinguish between melting (endothermic) and decomposition (exothermic/endothermic).

-

Key Observation: Indole-3-carboxylic acids often show a melting endotherm immediately followed by (or overlapping with) a decomposition endotherm.

HPLC Stability-Indicating Method (SIM)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH suppresses ionization of the indole NH, improving peak shape).

-

Detection: UV at 280 nm (Indole characteristic absorption).

Experimental Protocols

Protocol A: Accelerated Thermal Stability Screening (Solid State)

Use this protocol to rank-order the stability of solid intermediates.

-

Preparation: Weigh 5–10 mg of the indole carboxylate into a TGA platinum pan.

-

Equilibration: Purge with

at 50 mL/min for 10 minutes to remove surface moisture. -

Ramp: Heat from 30 °C to 300 °C at a rate of 10 °C/min.

-

Analysis:

-

Calculate the first derivative of the weight loss curve (DTG).

-

Identify the temperature at 5% weight loss (

). -

Pass Criteria:

°C for solid handling safety.

-

Protocol B: Isothermal Solution Stability (Hydrolytic Stress)

Use this protocol to determine the shelf-life of ester derivatives in solution.

-

Stock Solution: Dissolve the ester (10 mM) in DMSO.

-

Stress Condition: Dilute to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4) and pH 2.0 (0.01 M HCl).

-

Incubation: Incubate at 40 °C in sealed amber vials.

-

Sampling: Aliquot 100

L at -

Quench: Add 100

L cold Acetonitrile. -

Quantification: Analyze via HPLC-UV. Plot

vs. Time to determine the pseudo-first-order rate constant (

Stability Assessment Workflow

The following workflow ensures a self-validating system for selecting stable candidates.

Figure 2: Decision tree for the stability assessment of functionalized indole carboxylates.

Data Synthesis: Comparative Stability

The following table summarizes thermal data for common derivatives. Note the distinct stability gap between the 2- and 3-isomers.

| Compound | Position | Substituent | Melting Point ( | Stability Note |

| Indole-3-carboxylic acid | 3 | H | 210–218 (dec) | Decarboxylates upon melting. |

| Indole-2-carboxylic acid | 2 | H | 203–204 | Stable melt; decarboxylates |

| 5-Nitroindole-2-carboxylic acid | 2 | 5-NO | >270 | Highly stable due to EWG. |

| 5-Methoxyindole-3-carboxylic acid | 3 | 5-OMe (EDG) | 190–195 (dec) | Lower stability; prone to oxidation. |

| Ethyl indole-2-carboxylate | 2 (Ester) | H | 149–150 | Thermally stable; hydrolyzes in base. |

References

-

Decarboxylation Mechanisms

-

Synthesis and Stability

-

Applications in Drug Discovery

-

Xu, S., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." Bioorganic Chemistry, 2020.[7] Link

-

Hu, J., et al. "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives."[5][6] Frontiers in Plant Science, 2022. Link

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate in common lab solvents

[1]

Executive Summary

This compound (CAS: 22120-89-4) is a highly functionalized indole intermediate used in the synthesis of antiviral and anticancer agents (e.g., aplysinopsin analogs).[1][2] Its physicochemical behavior is dominated by the electron-withdrawing nitro group at C5 and the formyl group at C3, which significantly reduce the electron density of the indole ring.[1]

This compound exhibits a "Polar-Aprotic Preferred" solubility profile.[1] It is practically insoluble in water, moderately soluble in lower alcohols (requiring heat), and highly soluble in dipolar aprotic solvents like DMSO and DMF.[1]

Key Application Note: For biological assays, DMSO is the mandatory solvent for stock solutions.[1] For synthetic purification, Ethanol is the standard recrystallization solvent.[1]

Part 1: Physicochemical Profile & Solubility Landscape[1]

Structural Determinants of Solubility

The solubility behavior is governed by three structural features:

-

Indole Core (Lipophilic): Provides the baseline insolubility in water.[1]

-

5-Nitro & 3-Formyl Groups (Polar/Electron-Withdrawing): These groups increase polarity but also intermolecular stacking interactions (pi-stacking), making the crystal lattice robust and harder to break with non-polar solvents.[1]

-

Ethyl Ester (Lipophilic): Adds slight solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.[1]

Solubility Matrix

The following table summarizes the qualitative solubility profile based on synthetic protocols and structural analysis.

| Solvent Class | Representative Solvents | Solubility Status | Application |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock Solutions , Reaction Media (e.g., Vilsmeier-Haack) |

| Polar Protic | Ethanol, Methanol | Temperature-Dependent | Recrystallization .[1] Soluble at boiling; precipitates upon cooling.[1] |

| Chlorinated | DCM, Chloroform | Moderate | Synthesis workup, Liquid-Liquid Extraction.[1] |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Chromatography eluents, intermediate dissolution.[1] |

| Non-Polar | Hexanes, Diethyl Ether | Insoluble | Washing precipitates (removes impurities without dissolving product).[1] |

| Aqueous | Water, PBS, Saline | Insoluble (<0.1 mg/mL) | Quenching reactions (induces precipitation).[1] |

Part 2: Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

Reagents:

-

Compound: this compound (MW ≈ 262.22 g/mol )[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade.

Workflow:

-

Weighing: Weigh 2.62 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 2 minutes.

-

Validation (Self-Check): Hold the tube against a light source. The solution must be clear yellow/orange.[1] If turbid, centrifuge at 10,000 x g for 1 minute to pellet undissolved material.[1]

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester or oxidation of the aldehyde.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using the temperature-dependent solubility in ethanol.[1]

Reagents:

Workflow:

-

Place crude solid in a round-bottom flask equipped with a reflux condenser.

-

Add Ethanol (approx. 10 mL per gram of solid).

-

Heat to reflux (78°C).

-

Titration: If solid remains, add hot Ethanol in 1 mL increments until fully dissolved.

-

Filtration (Optional): If black specks (insoluble impurities) remain, filter hot through a pre-warmed glass frit.

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then place on ice for 2 hours.

-

Collection: Filter the resulting precipitate and wash with cold Diethyl Ether (in which the compound is insoluble) to remove mother liquor.[1]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

Caption: Decision matrix for solvent selection. Blue path: Assays; Red path: Synthesis; Yellow path: Purification.[1]

Part 4: Troubleshooting & Stability

Common Issues

-

Precipitation in Media: When diluting a DMSO stock into aqueous cell culture media, the final DMSO concentration should be kept below 0.5% (v/v).[1] If the compound precipitates (visible cloudiness), reduce the stock concentration or use a carrier protein (e.g., BSA).[1]

-

Hydrolysis: The ethyl ester at C2 is susceptible to hydrolysis in basic aqueous conditions (e.g., NaOH, KOH).[1] Avoid storing in basic buffers.[1]

-

Aldehyde Oxidation: The C3 formyl group can oxidize to a carboxylic acid if left in solution exposed to air for extended periods.[1] Store stocks under nitrogen or argon.[1]

Self-Validating Solubility Check

Before committing valuable compound to an experiment, perform this check:

References

-

ChemicalBook. (2025).[1][7] Ethyl 5-nitroindole-2-carboxylate Properties and Synthesis. Retrieved from [1]

-

Grounding: Confirms the negligible water solubility and the use of ice-water quenching for precipitation of nitro-indole esters.[1]

-

-

Jakše, R., et al. (2006).[1][5] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419.[1] Retrieved from

- Grounding: Establishes the recrystallization protocol (Ethanol) and the synthesis method (Vilsmeier-Haack in DMF) for the 3-formyl analog.

-

Organic Syntheses. (1977).[1][3] Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[1][3] Org.[1][3][4][8] Synth. 56, 72. Retrieved from [1]

- Grounding: Validates the general solubility trends of indole-2-carboxylates in chlorin

-

MDPI. (2016).[1] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.[1] Retrieved from [1]

- Grounding: Provides data on alkylation solvents (Acetone, DMSO) and stability of the ester group.

Sources

- 1. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 2. This compound|22120-89-4 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate: An Application Note and Detailed Protocol

Introduction: The Significance of Functionalized Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. Specifically, indoles functionalized with formyl and nitro groups at strategic positions serve as versatile intermediates for the synthesis of a diverse array of more complex heterocyclic systems. Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate is a key building block, with its electrophilic and nucleophilic centers poised for further chemical transformations. The presence of the electron-withdrawing nitro group at the 5-position and the formyl group at the 3-position significantly influences the reactivity of the indole ring, making it a valuable precursor for targeted drug design and the synthesis of novel therapeutic agents.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The synthetic strategy involves an initial Fischer indole synthesis to construct the core indole-2-carboxylate scaffold, followed by a regioselective Vilsmeier-Haack formylation at the C3 position. The rationale behind each experimental step is detailed, providing researchers with the necessary insights for successful and reproducible synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two sequential steps, starting from commercially available reagents.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate